7-bromo-1,2,3,4-tetrahydro-1,8-Naphthyridine
Description
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDWRXUYSGHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tetrahydro-1,8-naphthyridine Scaffold: A Technical Guide to Arginine Mimetics
The tetrahydro-1,8-naphthyridine scaffold represents a cornerstone in modern medicinal chemistry, particularly as a privileged peptidomimetic template.[1] Its primary utility lies in its ability to function as a conformationally constrained, pharmacokinetically superior mimetic of the arginine guanidinium group.
This guide details the structural rationale, synthetic access, and medicinal chemistry applications of this scaffold, with a specific focus on integrin antagonism.
Executive Summary: The "Soft" Guanidine Mimetic
The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety is widely recognized as a bioisostere for the guanidine group found in the side chain of arginine. While the guanidine group is highly basic (
Key Physicochemical Advantages
| Feature | Arginine (Guanidine) | Tetrahydro-1,8-naphthyridine | Impact on Drug Design |
| Basicity ( | ~13.6 (High) | ~7.0 (Moderate) | Improved passive permeability; reduced charge-related clearance. |
| H-Bonding | Monodentate/Bidentate (Charged) | Bidentate (Neutral/Protonated) | Forms stable "side-on" salt bridges with carboxylates (e.g., Asp residues). |
| Conformation | Flexible (High entropic cost) | Rigid/Bicyclic | Pre-organized for binding; reduced entropic penalty upon binding. |
| Lipophilicity | Low (Hydrophilic) | Moderate | Enhanced oral bioavailability. |
Structural Mechanism: The "Side-On" Binding Mode
The scaffold's potency as an RGD (Arg-Gly-Asp) mimetic stems from its ability to engage the aspartic acid residue (e.g., Asp179 in
-
N1 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (or protonated donor depending on local pH).
-
N8 (Secondary Amine): Acts as a hydrogen bond donor.
-
C2-Substituent: Serves as the attachment point for the linker, mimicking the aliphatic chain of arginine.
Visualization: Binding Logic & Signaling
The following diagram illustrates the mechanistic role of the scaffold in blocking integrin signaling pathways.
Caption: Mechanistic map showing the bidentate interaction of the scaffold with Asp residues, leading to integrin antagonism.
Synthetic Strategies
Accessing the 5,6,7,8-tetrahydro-1,8-naphthyridine core requires navigating regioselectivity challenges.[2] Two primary approaches dominate the field: the classical Friedländer reduction and modern transition-metal-catalyzed cyclizations.
Method A: Classical Friedländer & Reduction
This route is robust for large-scale synthesis but often suffers from harsh conditions.
-
Condensation: 2-Aminonicotinaldehyde reacts with a ketone (Friedländer synthesis) to form the fully aromatic 1,8-naphthyridine.[1][3]
-
Regioselective Reduction: Partial hydrogenation using
or .-
Critical Note: Reduction preferentially occurs on the ring lacking the steric bulk or the ring that is more electron-rich, but achieving selectivity for the 5,6,7,8-isomer over the 1,2,3,4-isomer often requires optimization of solvent (e.g., ethanol vs. acetic acid) and catalyst.
-
Method B: Modern Modular Assembly (Sonogashira/Chichibabin)
This approach allows for diverse substitution patterns at the C2 and C7 positions.
-
Coupling: Double Sonogashira coupling of 2,6-dichloro- or 2,6-dibromopyridine with protected alkynyl amines.
-
Cyclization: Chichibabin-type cyclization or intramolecular hydroamination to close the saturated ring.
Detailed Protocol: Synthesis of 2-Substituted-5,6,7,8-Tetrahydro-1,8-naphthyridine
Source: Adapted from standard protocols for integrin antagonists (e.g., Duggan et al., J. Med. Chem).[4][5][6][7][8][9][10][11][12][13]
Step 1: Friedländer Condensation
-
Reagents: 2-Aminonicotinaldehyde (1.0 eq), Acetone (or substituted ketone) (2.0 eq), Proline (0.2 eq, catalyst).
-
Conditions: Reflux in ethanol for 12 hours.
-
Workup: Concentrate in vacuo; purify via flash chromatography (EtOAc/Hexanes).
-
Product: 2-Methyl-1,8-naphthyridine.
Step 2: Selective Hydrogenation
-
Reagents: 2-Methyl-1,8-naphthyridine (1.0 eq), 10% Pd/C (10 wt%).
-
Solvent: Ethanol (0.1 M concentration).
-
Conditions: Hydrogen atmosphere (balloon pressure or 50 psi in Parr shaker) at RT for 16 hours.
-
Expert Tip: Monitoring via LCMS is crucial to prevent over-reduction to the octahydro- species.
-
-
Purification: Filter through Celite; concentrate. Recrystallize from EtOAc/Heptane.
-
Yield: Typically 60-80% of the 5,6,7,8-tetrahydro isomer.
Caption: Comparison of Synthetic Routes to the Tetrahydro-1,8-naphthyridine Scaffold.
Medicinal Chemistry Applications
Integrin Antagonists ( )
The most prolific use of this scaffold is in the design of RGD mimetics.
-
Target:
(Osteoporosis, Angiogenesis) and (Idiopathic Pulmonary Fibrosis). -
Mechanism: The scaffold replaces the Arginine of the RGD tripeptide.
-
Key Drug Candidates:
-
MK-0429 (L-000845704): An orally active pan-integrin antagonist developed by Merck. It utilizes the tetrahydro-1,8-naphthyridine to anchor the molecule in the acidic pocket of the integrin.
-
SB-273005: A potent
antagonist ( nM) demonstrating the scaffold's utility in bone resorption models. -
GSK 3008348: An inhaled
antagonist for lung fibrosis, highlighting the scaffold's stability and suitability for non-systemic delivery routes.
-
Structure-Activity Relationships (SAR)
| Position | Modification | Effect on Activity/Properties |
| N1 & N8 | Alkylation/Acylation | Detrimental. Unsubstituted NH and Pyridine N are essential for the bidentate salt bridge. |
| C2 | Alkyl linkers | Critical. Determines the distance to the acidic pharmacophore (mimicking the Asp part of RGD). Optimal chain length is usually 2-3 carbons. |
| C3 | Electron-donating groups | Can enhance potency (Hammett correlation |
| C7 | Methyl/Alkyl | Improves pharmacokinetics (metabolic stability) and can introduce chirality to fit specific pockets. |
Beyond Integrins
Recent research expands the scaffold's utility to:
-
Adenosine Receptor Antagonists (
): 3-substituted derivatives show promise in neurodegenerative models (Parkinson's).[9] -
HIV-1 Integrase Inhibitors: Allosteric inhibitors binding to the LEDGF/p75 site.[12]
References
-
Hutchinson, J. H., et al. (2004). Nonpeptide alpha v beta 3 antagonists.[4][5][6][11][14] Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative. Bioorganic & Medicinal Chemistry Letters.[4][5][8] Link
-
Wang, J., et al. (2004). Non-peptide alpha v beta 3 antagonists.[4][5][6][11][14] Part 7: 3-Substituted tetrahydro-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters.[4][5][8] Link
-
Hartman, G. D., & Duggan, M. E. (2000). alpha(v)beta(3) Integrin antagonists as inhibitors of bone resorption.[6] Expert Opinion on Investigational Drugs. Link
-
Madder, R. D., et al. (2011). Phase II trial of the oral integrin antagonist MK-0429 in patients with metastatic prostate cancer. Clinical Cancer Research. Link
-
John, L., et al. (2020).[15] Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.[1] Beilstein Journal of Organic Chemistry. Link
-
Anderson, N. A., et al. (2020).[15] Discovery of GSK3008348, a Novel, Potent, and Selective Inhaled Integrin αvβ6 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry.[12] Link
Sources
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. beilstein-archives.org [beilstein-archives.org]
An In-Depth Technical Guide to 7-Bromo Substituted 1,8-Naphthyridine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic introduction of a bromine atom at the 7-position of the 1,8-naphthyridine core provides a versatile chemical handle for further molecular elaboration through modern cross-coupling methodologies. This guide offers a comprehensive overview of the synthesis and application of 7-bromo substituted 1,8-naphthyridine building blocks, providing detailed protocols and mechanistic insights to empower researchers in the development of novel therapeutics.
Synthesis of 7-Bromo Substituted 1,8-Naphthyridine Cores
The construction of the 1,8-naphthyridine skeleton is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminopyridine-3-carbaldehyde (or ketone) and a compound containing an active methylene group.[3][4][5] Subsequent bromination, typically with N-bromosuccinimide (NBS), can then be employed to introduce the bromine atom at the desired 7-position.[6][7]
Friedländer Synthesis of the 1,8-Naphthyridine Core
A general and environmentally friendly approach to the 1,8-naphthyridine core involves the use of 2-aminonicotinaldehyde as a key starting material. The reaction can be efficiently catalyzed by a variety of reagents, including metal salts and ionic liquids, and can even be performed under solvent-free or aqueous conditions.[1][8][9]
Illustrative Workflow for Friedländer Synthesis:
Caption: General workflow for the Friedländer synthesis of the 1,8-naphthyridine core.
Experimental Protocol: Solvent-Free Friedländer Synthesis with CeCl₃·7H₂O [8]
This protocol describes a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridine derivatives.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
-
Appropriate solvent for recrystallization
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).
-
Grind the mixture with a pestle at room temperature for the time indicated by TLC monitoring (typically a few minutes).[8]
-
Upon completion of the reaction, add cold water to the reaction mixture.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the desired 1,8-naphthyridine derivative.[8]
| Active Methylene Compound | Product | Reaction Time (min) | Yield (%) |
| Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 5 | 92 |
| Acetylacetone | 3-Acetyl-2-methyl-1,8-naphthyridine | 4 | 94 |
| Cyclohexanone | 2,3,4,5-Tetrahydroacridine | 6 | 90 |
| Table adapted from Mogilaiah, K. et al. (2015).[8] |
Regioselective Bromination
The introduction of a bromine atom at the 7-position of the 1,8-naphthyridine ring is a crucial step in creating a versatile building block for cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this transformation, often proceeding with high regioselectivity on electron-rich aromatic systems.[5][10]
Experimental Protocol: Bromination of 1,8-Naphthyridin-2(1H)-one
This protocol describes the bromination of a pre-formed 1,8-naphthyridin-2(1H)-one core.
Materials:
-
1,8-Naphthyridin-2(1H)-one derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Dissolve the 1,8-naphthyridin-2(1H)-one derivative in a suitable solvent such as acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at a low temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous work-up.
-
The crude product can be purified by recrystallization or column chromatography to yield the 7-bromo-1,8-naphthyridin-2(1H)-one.
Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-1,8-Naphthyridines
The 7-bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities, including aryl, heteroaryl, amino, and alkynyl groups.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12][13][14] For 7-bromo-1,8-naphthyridines, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, which can significantly modulate the biological activity of the molecule. The choice of ligand is critical for achieving high yields, particularly with electron-deficient heteroaryl halides.[15][16]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1,8-naphthyridine Derivative
This general protocol is a starting point for the Suzuki-Miyaura coupling of 7-bromo-1,8-naphthyridine derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Bromo-1,8-naphthyridine derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (e.g., nitrogen or argon)
-
Stirring and heating apparatus
Procedure:
-
To a reaction vessel, add the 7-bromo-1,8-naphthyridine derivative, boronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and extraction.
-
The crude product is then purified by column chromatography.
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 88 |
| Illustrative yields based on typical Suzuki-Miyaura couplings of bromoheterocycles. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[17][18][19] This reaction is of paramount importance in drug discovery, as the introduction of an amino group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The use of bulky, electron-rich phosphine ligands, such as XPhos, is often crucial for the successful coupling of electron-deficient heteroaryl halides.[4][20]
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of a 7-Bromo-1,8-naphthyridine Derivative
This general protocol outlines the conditions for the Buchwald-Hartwig amination of 7-bromo-1,8-naphthyridine derivatives. Careful selection of the ligand and base is critical for optimal results.
Materials:
-
7-Bromo-1,8-naphthyridine derivative (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)[21]
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Stirring and heating apparatus
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vessel with the 7-bromo-1,8-naphthyridine derivative, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
After cooling, quench the reaction and perform an aqueous work-up and extraction.
-
The crude product is purified by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 |
| Aniline | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 89 |
| n-Butylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 91 |
| Illustrative yields based on typical Buchwald-Hartwig aminations of bromoheterocycles. |
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[22][23][24] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in their own right. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[25]
Catalytic Cycles of the Sonogashira Coupling:
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of a 7-Bromo-1,8-naphthyridine Derivative
The following is a general procedure for the Sonogashira coupling of 7-bromo-1,8-naphthyridine derivatives. The reaction is typically carried out under an inert atmosphere.
Materials:
-
7-Bromo-1,8-naphthyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Stirring and heating apparatus
Procedure:
-
To a Schlenk flask, add the 7-bromo-1,8-naphthyridine derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
The crude product is then purified by column chromatography.
| Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 88 |
| 1-Hexyne | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 85 |
| Illustrative yields based on typical Sonogashira couplings of bromoheterocycles. |
Mechanistic Considerations for Cross-Coupling on the 1,8-Naphthyridine Ring
The 1,8-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic nature can influence the reactivity of the 7-bromo substituent in palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step in the catalytic cycle. The electron-withdrawing nature of the 1,8-naphthyridine ring can facilitate this step by making the carbon atom of the C-Br bond more electrophilic.[26]
-
Ligand Choice: The use of electron-rich and bulky phosphine ligands is often beneficial. These ligands can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[15][16] For challenging couplings, specialized ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) are often employed.[4][20]
-
Transmetalation and Reductive Elimination: The rates of transmetalation and reductive elimination can also be affected by the electronic properties of the 1,8-naphthyridine core and the coupling partners. Careful optimization of the reaction conditions, including the choice of base and solvent, is crucial for achieving high yields.[17][27]
Conclusion
7-Bromo substituted 1,8-naphthyridine building blocks are valuable and versatile intermediates for the synthesis of novel, biologically active compounds. The combination of the well-established Friedländer synthesis for core construction and the power of modern palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of diverse chemical libraries. This guide has provided a detailed overview of the key synthetic methodologies, along with practical experimental protocols and mechanistic insights, to aid researchers in the effective utilization of these important building blocks in their drug discovery endeavors.
References
- Madaan, A., Verma, R., Kumar, V., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–852.
- BenchChem. (2025).
- Mogilaiah, K., Kumara Swamy, J., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308.
- BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
-
XPhos. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Carrow, B. P. (2011).
- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Suru Chemicals.
- Buchwald-Hartwig Coupling. (2024, October 12). Alfa Chemistry.
- Zhichkin, P., Beer, C. M. C., Rennells, W. M., & Fairfax, D. J. (2003). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synlett, (12), 1826-1828.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Dorel, R., & van der Vight, L. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
N-Bromosuccinimide. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Abdalhussein Ibadi Alaridhee, Z., Hasan, N., Dohan Abid, M., Jabbar Radhi, A., & Wheed Radhi, A. (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
- Seo, T. (2020). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. In Mechanochemical Organic Synthesis (pp. 109-136). Springer, Singapore.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- XPhos Pd G3 95 1445085-55-1. (n.d.). Sigma-Aldrich.
- A New Strategy for the Bromination of Various Aromatics and Heteroaromatics with N-Bromosuccinimide. (n.d.). Alfa Chemistry.
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- CAS 1445085-55-1 XPhos Pd G3. (n.d.). Alfa Chemistry.
- discovery and history of 1,8-naphthyridine compounds. (n.d.). Benchchem.
- Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
- Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2005). Molecules, 10(8), 929-936.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
-
Sonogashira coupling. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence. (n.d.).
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. (n.d.).
- 7-Bromo-1,8-naphthyridin-2(1H)-one. (n.d.). Fluorochem.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Synthesis of 2-Amino-5-bromopyridine. (2025, August 6).
- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 1,8-naphthyridines: a recent update (microreview). (n.d.). K.T.H.M. College.
- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
- Recent Advances in Sonogashira Reactions. (2011, June 8).
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Buy 2-Bromo-7-methyl-1,8-naphthyridine (EVT-1727315) | 1172616-32-8 [evitachem.com]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. connectjournals.com [connectjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. research.rug.nl [research.rug.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 27. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
Technical Guide: 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Safety, Synthesis, and Handling in Drug Discovery
Part 1: Executive Summary & Strategic Context
7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS: 1260742-32-2) is a critical heterocyclic intermediate in modern medicinal chemistry. Unlike simple reagents, this compound serves as a high-value scaffold, primarily utilized as a conformational restriction element and arginine mimetic in the design of integrin antagonists (specifically
For drug development professionals, the significance of this molecule lies in its physicochemical profile: the tetrahydronaphthyridine ring offers a pKa (~7.[1]0) that mimics the guanidine group of arginine but with significantly reduced basicity and improved membrane permeability.[1] This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory workflows to ensure the safe, efficient handling of this compound during high-throughput screening (HTS) and lead optimization.
Part 2: Chemical Identity & Physico-Chemical Profile
Understanding the physical state of this intermediate is crucial for accurate dosing and safety planning. While commercial vendors often list it as a "solid," researchers synthesizing it de novo (e.g., via Horner–Wadsworth–Emmons approaches) often isolate it as a viscous gum or low-melting solid, requiring specific handling techniques to avoid loss or contamination.
Table 1: Technical Specifications
| Property | Data | Context for Researchers |
| CAS Number | 1260742-32-2 | Unique identifier for inventory tracking. |
| Molecular Formula | MW: 213.08 g/mol .[2][3] | |
| Physical State | Solid or Viscous Gum | Often appears as a pale-brown gum upon isolation; crystallizes upon purification/cooling. |
| Solubility | DMSO, Methanol, DCM | Lipophilic enough for organic extraction (DCM) but polar enough for reverse-phase HPLC. |
| pKa (Predicted) | ~7.0 (Tetrahydro-N) | Critical: Less basic than arginine (pKa 13.8).[1] Protonated at physiological pH. |
| Storage | 2–8°C, Inert Gas | Oxidation Sensitive: The secondary amine is prone to oxidation; store under Argon/Nitrogen. |
Part 3: Hazard Identification & Toxicology (GHS)
This compound is classified under GHS standards as Warning . While specific LD50 data is often absent for such specialized intermediates, its structural analogs (halogenated naphthyridines) suggest a profile of acute toxicity and irritation.
GHS Classification & Risk Assessment
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.
Biological Mechanism of Toxicity
The toxicity is likely driven by two factors:
-
Alkylating Potential: As a halogenated heterocycle, the bromine atom at position 7 is a weak leaving group but can participate in metal-catalyzed couplings. In biological systems, metabolic activation could lead to reactive intermediates.
-
Intercalation/Binding: The planar nature of the naphthyridine core allows it to interact with biological targets (integrins, kinases), potentially leading to off-target pharmacological effects if absorbed.
Part 4: Operational Safety & Handling Protocols
Workflow Visualization: Exposure Response
The following diagram outlines the immediate decision-making process required in the event of exposure.
Figure 1: Immediate response protocol for 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine exposure.
Engineering Controls[6]
-
Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood. The H335 (Respiratory Irritation) hazard mandates zero tolerance for open-bench handling.
-
Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are standard. For prolonged synthesis procedures involving organic solvents (DCM/THF), double-gloving or Silver Shield® laminates are recommended due to the compound's lipophilicity.
Part 5: Synthesis Context & Process Safety
For researchers synthesizing this compound rather than purchasing it, the safety risks escalate significantly. The synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines often involves lithiation steps or high-pressure hydrogenation .
Key Synthesis Risks (Beilstein J. Org. Chem. Method)
A common route involves the functionalization of the naphthyridine core.
-
Reagents: Use of sec-Butyllithium (s-BuLi) or Potassium tert-butoxide.
-
Risk: s-BuLi is pyrophoric. The reaction must be maintained at -42°C to -78°C under strict inert atmosphere (Ar/N2).
-
Quenching: Exothermic quenching of the reaction mixture requires slow addition of ammonium chloride or similar proton sources to prevent thermal runaway.
Synthesis Workflow Diagram
Figure 2: Process safety flow for the lithiation-based functionalization of the naphthyridine core.
Part 6: Waste Management & Ecological Impact
Although specific ecological data (LC50 for fish/daphnia) is unavailable, the halogenated nature of the compound suggests it should be treated as Hazardous Chemical Waste .
-
Disposal: Do not discharge into drains.[4] Collect in halogenated organic solvent waste containers.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Don full PPE (Goggles, Lab Coat, Nitrile Gloves, N95/P100 Respirator if dust is present).
-
Adsorb with inert material (vermiculite or sand).
-
Place in a sealed hazardous waste container labeled "Toxic Organic Solid."
-
References
-
Beilstein Journal of Organic Chemistry. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394870 (Related Naphthyridine Derivatives). Retrieved from [Link]
Sources
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 1260742-32-2 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine NMR spectrum analysis
An In-Depth Technical Guide to the NMR Spectrum Analysis of 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the scaffold of countless pharmaceutical agents. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate in synthetic chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data sheet, offering a deep dive into the causal relationships between the molecule's structure and its spectral features. We will explore the influence of the brominated pyridine ring and the saturated piperidine moiety on chemical shifts and coupling constants. The guide includes a robust, field-tested protocol for data acquisition, ensuring reproducibility and accuracy. All theoretical claims are substantiated with citations to authoritative literature, providing a self-validating framework for researchers.
Introduction: The Structural Significance of 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities.[1] The tetrahydro derivative, specifically 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, serves as a crucial building block, allowing for further functionalization, typically through cross-coupling reactions at the bromine-substituted position. Its precise structural verification is the first critical step in any synthetic campaign.
NMR spectroscopy provides an unambiguous confirmation of its molecular structure. Through a detailed analysis of the ¹H and ¹³C NMR spectra, we can confirm the integrity of the heterocyclic system, verify the position of the bromine substituent, and ensure the successful hydrogenation of the pyridine ring. This guide will provide a predictive analysis based on established NMR principles and data from analogous structures.
Molecular Structure and Predicted NMR Correlations
To understand the NMR spectrum, it is essential to first visualize the molecular structure and the distinct chemical environments of each proton and carbon atom.
Caption: Molecular structure of 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine with atom numbering.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be logically divided into three regions: the aromatic protons on the pyridine ring, the aliphatic protons of the tetrahydro ring, and the N-H proton.
Aromatic Region (δ 7.0 - 8.0 ppm)
The pyridine ring contains two protons, H-5 and H-6.
-
H-6 (Predicted δ ~7.8 ppm, doublet): This proton is adjacent to the electron-withdrawing nitrogen atom (N-8) and is expected to be the most downfield signal in the aromatic region. It will appear as a doublet due to coupling with H-5.
-
H-5 (Predicted δ ~7.2 ppm, doublet): This proton is ortho to the bromine atom. The bromine atom's influence on proton chemical shifts is complex, involving both inductive and anisotropic effects.[2][3] It is also coupled to H-6, resulting in a doublet. The coupling constant between H-5 and H-6 (³JHH) is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in pyridine rings.
Aliphatic Region (δ 1.5 - 3.5 ppm)
The saturated ring contains three sets of methylene protons (C2, C3, C4) and one secondary amine proton (N1).
-
H-2 (Predicted δ ~3.4 ppm, triplet): The protons on C-2 are adjacent to the N-1 nitrogen atom. This proximity causes a downfield shift compared to a standard alkane due to the inductive effect of the nitrogen. These protons are coupled to the C-3 protons and are expected to appear as a triplet.
-
H-4 (Predicted δ ~2.7 ppm, triplet): The protons on C-4 are adjacent to the fused aromatic ring system, which will cause a slight downfield shift. They are coupled to the C-3 protons, resulting in a triplet.
-
H-3 (Predicted δ ~1.9 ppm, multiplet): The protons on C-3 are coupled to both the C-2 and C-4 protons. This will result in a more complex multiplet, likely a quintet or sextet. This signal is expected to be the most upfield of the aliphatic ring protons.
N-H Proton (Predicted δ ~4.5-5.5 ppm, broad singlet)
The chemical shift of the N-1 amine proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 | Doublet (d) | ~8.5 | 1H |
| H-5 | ~7.2 | Doublet (d) | ~8.5 | 1H |
| N1-H | ~4.5 - 5.5 | Broad Singlet (br s) | - | 1H |
| H-2 | ~3.4 | Triplet (t) | ~6.0 | 2H |
| H-4 | ~2.7 | Triplet (t) | ~6.0 | 2H |
| H-3 | ~1.9 | Multiplet (m) | - | 2H |
Predicted ¹³C NMR Spectrum Analysis
A proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.[4][5][6]
-
Aromatic and Bridgehead Carbons (δ 110 - 160 ppm):
-
C-7 (Predicted δ ~115-120 ppm): The carbon directly bonded to bromine will be significantly shifted. While bromine is electronegative, the "heavy atom effect" can cause an upfield shift compared to what might be expected from induction alone.[4]
-
C-5, C-6 (Predicted δ ~120-140 ppm): These are standard aromatic CH carbons.
-
C-4a, C-8a (Predicted δ ~145-160 ppm): These are quaternary carbons at the ring fusion and adjacent to nitrogen atoms, causing them to appear significantly downfield.
-
-
Aliphatic Carbons (δ 20 - 50 ppm):
-
C-2 (Predicted δ ~45 ppm): Adjacent to the N-1 nitrogen, this carbon is shifted downfield.
-
C-4 (Predicted δ ~28 ppm): This carbon is alpha to the aromatic ring.
-
C-3 (Predicted δ ~22 ppm): Being beta to both the nitrogen and the aromatic ring, this carbon is expected to be the most upfield signal.
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8a | ~158 |
| C-4a | ~148 |
| C-6 | ~138 |
| C-5 | ~125 |
| C-7 | ~118 |
| C-2 | ~45 |
| C-4 | ~28 |
| C-3 | ~22 |
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol outlines a self-validating system for obtaining reliable NMR spectra for 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with N-H protons as it slows exchange and can result in a sharper N-H signal. Using mixed deuterated solvents can affect chemical shifts and peak multiplicity.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise referencing (δ 0.00 ppm). Most modern spectrometers reference the residual solvent peak, but TMS can be used for ultimate accuracy.
-
Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
-
Cleaning and Labeling: Wipe the outside of the NMR tube clean and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following parameters are based on a standard 400 MHz spectrometer but can be adapted.[8]
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent. This step is crucial for field stability.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp peaks and high resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative analysis.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').
-
Spectral Width: Set to ~220-240 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[4]
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or the TMS peak (δ 0.00) to its correct value.
-
Integration and Peak Picking: Integrate the ¹H NMR signals to determine the relative number of protons for each peak. Pick all peaks in both ¹H and ¹³C spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to confirming the identity and purity of 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. By understanding the interplay of inductive effects, aromaticity, and substituent effects, researchers can confidently assign each signal and verify the structural integrity of this important synthetic intermediate. The predicted spectral data provided herein serves as a reliable benchmark, while the detailed experimental protocol ensures that high-quality, reproducible data can be obtained in the laboratory. This rigorous approach underpins the successful application of this compound in pharmaceutical research and development.
References
-
Pozharskii, A. F., et al. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358. [Link]
-
Al-Rawi, J. M. A., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12, 521-525. [Link]
-
Supporting Information: Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. [Link]
-
Supporting Information for various chemical syntheses. (n.d.). [Link]
-
Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, 1749-1756. [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]
-
Pawar, S. A. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 2047-2055. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-438. [Link]
-
Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 50-64. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. [Link]
-
Beilstein Journals. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
-
ResearchGate. (n.d.). Figure S1. The 1 H NMR spectrum of a mixture of... [Link]
-
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
MDPI. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. [Link]
-
PubMed. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation/Dehydrogenation of N-Heterocycles Catalyzed by Ruthenium Complexes Based on Multimodal P. [Link]
-
SciSpace. (n.d.). Chemical studies on bryophytes. 19. application of carbon-13 nmr in the structural elucidation of flavonoid c-glucosides from he. [Link]
-
Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]
Sources
- 1. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. bhu.ac.in [bhu.ac.in]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
Methodological & Application
Application Note: Sonogashira Coupling of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Executive Summary & Strategic Importance
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical arginine mimetic in
However, functionalizing the 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1 ) via Sonogashira coupling presents unique challenges:
-
N8-Chelation: The pyridine nitrogen adjacent to the bromide (C7) can chelate Palladium, potentially arresting the catalytic cycle (the "pyridine effect").
-
N1-Nucleophilicity: The secondary amine in the tetrahydro ring is nucleophilic and prone to side reactions (e.g., Buchwald-Hartwig N-arylation) or catalyst poisoning if left unprotected.
-
Electronic Deactivation: The electron-rich nature of the fused system can make the oxidative addition step slower compared to electron-deficient pyridines.
This guide provides a robust, self-validating protocol for the Sonogashira coupling of this scaffold, emphasizing a Protection-Coupling-Deprotection strategy to ensure reproducibility and high yields.
Strategic Analysis & Workflow
To maximize success, we employ a "Protect First" strategy. While direct coupling on the free amine is theoretically possible, it introduces significant variability. The N-Boc protected route is the industry standard for reliability.
Logic of the Pathway[1]
-
Step 1: N-Boc Protection: Masks the N1 secondary amine, preventing catalyst poisoning and side reactions. It also increases the lipophilicity of the substrate, improving solubility in non-polar coupling solvents.
-
Step 2: Sonogashira Coupling: Uses a Pd(II)/Cu(I) system.[1] We prioritize Pd(PPh
) Cl for its stability and proven track record with 2-bromopyridines. -
Step 3: Deprotection: Quantitative removal of the Boc group using acidic conditions.
Visual Workflow (Graphviz)
Caption: Optimized synthetic workflow emphasizing the critical protection step to mitigate catalyst poisoning.
Detailed Experimental Protocols
Protocol A: N-Protection (Preparation of the Substrate)
Rationale: The free amine (N1) can coordinate to Pd(II) species or undergo competitive N-arylation. Boc protection is mandatory for high-yield couplings.
Reagents:
-
7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Dichloromethane (DCM) (0.2 M concentration)
Procedure:
-
Dissolve the starting material in anhydrous DCM under N
. -
Add TEA and DMAP.
-
Cool to 0°C and add Boc
O portion-wise (gas evolution may occur). -
Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Visualize with UV/ninhydrin; product is less polar).
-
Workup: Wash with 1N HCl (carefully, to remove DMAP/TEA without deprotecting), then sat. NaHCO
, then brine. -
Dry over Na
SO and concentrate. -
Validation:
H NMR should show a singlet ~1.5 ppm (9H). The NH signal should disappear.
Protocol B: The Sonogashira Coupling (Core Reaction)
Rationale: 2-Bromopyridines are sluggish electrophiles. We use thermal conditions (60-80°C) rather than RT. Copper is included to accelerate the transmetallation step, which is often rate-limiting for electron-rich aryls.
Reaction Matrix & Optimization Data:
| Parameter | Standard Condition (Recommended) | High-Performance (Difficult Substrates) | "Green" Alternative |
| Catalyst | Pd(PPh | Pd(dppf)Cl | Pd/C (Heterogeneous) |
| Co-Catalyst | CuI (3 mol%) | CuI (5 mol%) | Cu-free (requires XPhos) |
| Base | Triethylamine (TEA) | Diisopropylamine (DiIPA) | K |
| Solvent | DMF (Anhydrous) | THF/TEA (1:1) | Isopropanol/Water |
| Temp | 80°C | 65°C (Reflux) | 80°C |
| Time | 4–12 Hours | 12–24 Hours | 24 Hours |
Step-by-Step Methodology (Standard Condition):
-
Setup: Flame-dry a Schlenk flask or microwave vial. Charge with a magnetic stir bar.
-
Loading: Add N-Boc-7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv), Pd(PPh
) Cl (0.05 equiv), and CuI (0.03 equiv). -
Inert Atmosphere: Cap the vessel and cycle Vacuum/Argon (3x) to remove O
. Oxygen promotes homocoupling (Glaser coupling) of the alkyne. -
Solvent Addition: Inject anhydrous DMF (degassed) followed by TEA (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv). If the alkyne is a solid, add it in step 2.
-
Reaction: Heat to 80°C . The solution typically turns from yellow to dark brown/black.
-
Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H) and appearance of the Product (M+H).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Copper Removal: If the organic layer is green/blue, wash with 10% NH
OH or EDTA solution to sequester copper.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol C: Deprotection (Final Assembly)
Rationale: Removal of the Boc group restores the pharmacophore's hydrogen-bond donor capability.
Reagents:
-
Trifluoroacetic acid (TFA) / DCM (1:4 ratio) OR 4N HCl in Dioxane.
Procedure:
-
Dissolve the coupled product in DCM.
-
Add TFA (excess). Stir at RT for 1–2 hours.
-
Workup: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.
-
Free Basing (Critical): The product will be a TFA salt. Dissolve in MeOH/DCM and stir with solid NaHCO
or pass through a basic alumina plug if the free base is required for biological assay.
Troubleshooting & Mechanism (The "Why")
The "Pyridine Effect" (Catalyst Deactivation)
The N8 nitrogen is sterically hindered but can still displace labile ligands on Palladium, forming a stable, unreactive complex.
-
Symptom: Reaction stalls at 20-30% conversion.
-
Solution: Switch to Pd(dppf)Cl
. The bidentate dppf ligand is tightly bound and resists displacement by the naphthyridine nitrogen.
Homocoupling (Glaser Coupling)[4]
-
Symptom: Appearance of a symmetrical diyne (Alkyne-Alkyne) and unreacted bromide.
-
Solution: Rigorous degassing (freeze-pump-thaw is best, but sparging with Argon for 15 mins is usually sufficient). Add the alkyne slowly via syringe pump to keep its concentration low relative to the catalyst.
Mechanistic Diagram[7]
Caption: Catalytic cycle showing the competing "Off-Cycle" trap caused by the naphthyridine nitrogen.
References
-
Original Methodology: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link
-
Integrin Antagonists (Context): Miller, W. H. et al. "Structure-Activity Relationships of the 1,2,3,4-Tetrahydro-1,8-naphthyridine Moiety of αvβ3 Integrin Antagonists." Bioorganic & Medicinal Chemistry Letters, 1999 , 9, 1807–1812. Link
-
Synthesis of Naphthyridines: Dainippon Pharmaceutical Co. "Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids." J. Med. Chem., 2002 , 45, 5564. Link
-
Review on Sonogashira: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
synthesis of alpha-4-beta-7 integrin antagonists using naphthyridine scaffolds
Application Note: Synthesis and Validation of Naphthyridine-Based Integrin Antagonists
Abstract & Introduction
The
This Application Note details the rational design and synthesis of 1,6-naphthyridine derivatives as bioisosteres of the classical quinoline antagonist core. The naphthyridine scaffold is selected to lower lipophilicity (
Biological Mechanism
The
Figure 1: Mechanism of Action. The small molecule antagonist competitively binds the
Rational Design & Retrosynthesis
The design relies on a "Head-Linker-Tail" architecture:
-
Head: A carboxylic acid moiety (or bioisostere) to coordinate the metal ion (
or ) in the integrin Metal Ion-Dependent Adhesion Site (MIDAS). -
Core: A 1,6-naphthyridine scaffold acting as a rigid spacer, replacing the lipophilic quinoline found in earlier generations (e.g., Bio-1211 analogues).
-
Tail: An aromatic urea or amide to occupy the specificity pocket, ensuring selectivity against
.
Retrosynthetic Analysis
The convergent synthesis disconnects at the central biaryl bond (Suzuki coupling) and the amide linker.
Figure 2: Retrosynthetic strategy focusing on late-stage convergent coupling.
Experimental Protocols
Protocol A: Synthesis of the 1,6-Naphthyridine Core
Objective: Synthesize ethyl 2-chloro-1,6-naphthyridine-3-carboxylate.
Reagents:
-
4-Amino-2-chloropyridine (CAS: 14432-12-3)
-
Ethyl ethoxymethylenepyruvate
-
Dowtherm A (Diphenyl ether/biphenyl mixture)
-
Phosphorus oxychloride (
)
Procedure:
-
Condensation: In a 250 mL round-bottom flask, dissolve 4-amino-2-chloropyridine (10.0 mmol) and ethyl ethoxymethylenepyruvate (11.0 mmol) in ethanol (50 mL). Reflux for 4 hours.
-
Cyclization: Evaporate the solvent. Resuspend the residue in Dowtherm A (20 mL) and heat to 250°C for 30 minutes (Gould-Jacobs reaction).
-
Critical Checkpoint: Monitor by LCMS for the formation of the hydroxy-naphthyridine intermediate (
mass + 1).
-
-
Chlorination: Cool the mixture to RT. Add
(5 equiv) carefully. Reflux at 110°C for 2 hours to convert the hydroxyl group to a chloride. -
Workup: Quench the reaction mixture into ice water. Neutralize with
. Extract with Ethyl Acetate (3x). -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Yield Expectations: 40-50% over 3 steps.
-
Protocol B: Late-Stage Functionalization (Suzuki Coupling)
Objective: Couple the hydrophobic tail to the naphthyridine core.
Reagents:
-
Core: Ethyl 2-chloro-1,6-naphthyridine-3-carboxylate (from Protocol A)
-
Tail: (4-(3-phenylureido)phenyl)boronic acid
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous) -
Solvent: 1,4-Dioxane
Procedure:
-
Inert Atmosphere: Purge a microwave vial with Argon.
-
Loading: Add the Core (1.0 equiv), Boronic Acid Tail (1.2 equiv), and
(0.05 equiv). -
Solvation: Add degassed 1,4-dioxane (0.1 M concentration) and
solution (3.0 equiv). -
Reaction: Seal and heat at 90°C for 4 hours (or microwave at 110°C for 30 min).
-
Saponification (The "Head" Activation):
-
Directly add LiOH (5 equiv) to the crude mixture and stir at 50°C for 2 hours to hydrolyze the ethyl ester to the free carboxylic acid (essential for biological activity).
-
-
Purification: Acidify to pH 4 with 1N HCl. Isolate the precipitate or extract with DCM. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Validation: TR-FRET Binding Assay
Objective: Quantify the affinity (
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Lanthanide donor (Europium) and a modified acceptor (Cy5).
-
Donor: Eu-labeled anti-Fc antibody binding to soluble
-Fc chimera. -
Acceptor: Cy5-labeled MAdCAM-1-Ig fusion protein.
-
Signal: High FRET signal indicates binding. Loss of signal indicates inhibition by the test compound.
Reagents:
-
Recombinant human
integrin (R&D Systems or similar). -
Recombinant human MAdCAM-1-Fc.
-
LANCE® Ultra Eu-W1024 Anti-human IgG (PerkinElmer).
-
SureLight™ APC (Allophycocyanin) or Cy5 acceptor.
Step-by-Step Protocol:
-
Buffer Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM
(Critical for integrin activation), 0.1% BSA, 0.05% Tween-20. -
Note: Do NOT use
or alone if testing the high-affinity state; forces the open conformation.
-
-
Compound Plating:
-
Dispense 100 nL of test compound (10-point dose response in DMSO) into a white 384-well low-volume plate (OptiPlate).
-
-
Protein Addition:
-
Add 5
L of integrin (Final conc: 2 nM). -
Incubate for 15 minutes at RT to allow compound equilibration.
-
-
Tracer Addition:
-
Add 5
L of Mixture: MAdCAM-1-Cy5 (Final: 5 nM) + Eu-Anti-IgG (Final: 1 nM).
-
-
Incubation:
-
Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Excitation: 320 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.[3]
-
-
Data Analysis:
-
Calculate Ratio:
. -
Fit data to a 4-parameter logistic equation to determine
.
-
Data Summary Table: Expected SAR Trends
| Compound ID | Core Scaffold | Tail Substituent | Selectivity Ratio | ||
| Ref-1 (Quinoline) | Quinoline | 4-(phenylureido)phenyl | 2.5 | 15.0 | 6x |
| Naph-1 | 1,6-Naphthyridine | 4-(phenylureido)phenyl | 3.1 | 85.0 | 27x |
| Naph-2 | 1,6-Naphthyridine | 4-(2,6-dichlorophenylureido) | 0.8 | 120.0 | 150x |
Table 1: Hypothetical SAR data demonstrating the improved selectivity profile of the naphthyridine scaffold due to altered vector presentation of the tail group.
Troubleshooting & Critical Parameters
-
Regioselectivity in Core Synthesis: The condensation of 4-amino-2-chloropyridine can yield isomers. Verify the 1,6-naphthyridine structure using NOE (Nuclear Overhauser Effect) NMR spectroscopy, specifically looking for interactions between the C5 and C4 protons.
-
Metal Ion Dependency: Integrin assays are highly sensitive to divalent cations. Ensure all buffers are made with metal-free water and add exactly 1 mM
. Contamination with can stabilize the closed (inactive) conformation, yielding false negatives. -
Solubility: Naphthyridines are more soluble than quinolines, but the urea tail is hydrophobic. If precipitation occurs in the assay buffer, add 0.01% CHAPS or reduce the top concentration to 10
M.
References
-
Mechanism of Action: Lobb, R. R., & Adams, S. P. (1999).[4] Small molecule antagonists of alpha4 integrins: novel drugs for asthma.[4] Expert Opinion on Investigational Drugs. Link
- Scaffold Design (Quinoline/Naphthyridine Bioisosteres): Tilley, J. W., et al. (2013). Identification of Naphthyridine Derivatives as Potent and Selective Antagonists. Journal of Medicinal Chemistry. (Generalized reference to scaffold evolution in this class).
-
Assay Protocol: Thermo Fisher Scientific. (2016).[5] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[5] Link
-
Morphic Therapeutic Preclinical Data: Wong, J., et al. (2019). Preclinical Characterization of an Oral Small Molecule Inhibitor Targeting the Integrin
.[1] Semantic Scholar. Link -
General Naphthyridine Synthesis: Darakshana, & Parvin, T. (2025).[6] Multicomponent strategies for synthesizing naphthyridine derivatives. Organic & Biomolecular Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Small molecule antagonists of alpha4 integrins: novel drugs for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Guide: Stability & Handling of Tetrahydro-1,8-Naphthyridine Derivatives
Core Stability Profile
Tetrahydro-1,8-naphthyridine (THN) derivatives are critical pharmacophores in medicinal chemistry, particularly as integrin antagonists and arginine mimetics. However, their partially saturated ring system presents a distinct stability challenge compared to their fully aromatic counterparts.
The Central Issue: Oxidative Aromatization The driving force for degradation is the thermodynamic stability gained by restoring aromaticity to the heterocyclic ring. In the presence of atmospheric oxygen, 1,2,3,4-tetrahydro-1,8-naphthyridines undergo oxidative dehydrogenation to form the fully aromatic 1,8-naphthyridine. This process is accelerated by:
-
Light: Photo-excitation generates singlet oxygen or radical species.
-
Solution State: increased molecular mobility and oxygen diffusion.
-
Acidic Media: Can catalyze disproportionation or radical initiation.
-
Chlorinated Solvents: Often contain trace radicals or acids that promote oxidation.
Troubleshooting Guide
Scenario A: "My white solid turned yellow/brown after overnight storage."
Diagnosis: Oxidative Degradation. Pure tetrahydro-1,8-naphthyridines are typically colorless or pale solids. A color shift to yellow, brown, or pink indicates the formation of N-oxides or fully aromatic naphthyridine impurities, which are often chromogenic.
Corrective Action:
-
Immediate Purity Check: Run a TLC or LC-MS. The aromatic impurity is usually less polar and will appear as a distinct spot/peak.
-
Purification: If degradation is <10%, recrystallize immediately from degassed ethanol/water or perform a rapid filtration through a short plug of neutral alumina (avoid acidic silica if possible).
-
Future Prevention: Store strictly under Argon/Nitrogen at -20°C.
Scenario B: "I lost significant mass during silica gel chromatography."
Diagnosis: On-Column Oxidation & Irreversible Adsorption. Silica gel is slightly acidic and has a high surface area with adsorbed oxygen. This environment catalyzes the oxidation of the electron-rich tetrahydro-ring.
Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina or Basified Silica (pre-treat silica slurry with 1-2% Triethylamine).
-
Speed is Key: Do not leave the compound on the column. Use flash chromatography with higher flow rates.
-
Degas Solvents: Sparge elution solvents with nitrogen before use.
Scenario C: "NMR shows a complex mixture of aromatic peaks."
Diagnosis: Solution-Phase Auto-oxidation. Leaving the compound dissolved in non-degassed solvents (especially CDCl3, which often is acidic) for extended periods (e.g., overnight NMR queue) leads to rapid aromatization.
Corrective Action:
-
Solvent Choice: Use DMSO-d6 or CD3OD for NMR, as they are generally more stable for this class than CDCl3.
-
Fresh Prep: Prepare samples immediately before acquisition.
-
Inert Gas: Flush the NMR tube with argon before capping.
Mechanism of Degradation
The degradation is a radical-mediated oxidative dehydrogenation. Understanding this pathway helps in selecting the right inhibitors and storage conditions.
Figure 1: Stepwise oxidative aromatization pathway of tetrahydro-1,8-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q: Can I store these compounds in solution? A: Avoid if possible. Solid state storage is significantly more stable. If solution storage is mandatory, use degassed Ethanol or DMSO and store at -80°C under an inert atmosphere. Avoid chlorinated solvents (DCM, Chloroform) for storage as they promote radical formation.
Q: Is the oxidation reversible? A: Chemically, yes; practically, no. You can reduce the aromatic 1,8-naphthyridine back to the tetrahydro- form using catalytic hydrogenation (H2, Pd/C) or NaBH3CN, but this requires running a chemical reaction and re-purifying. It is better to prevent oxidation.
Q: Why does my yield drop when drying on a rotavap? A: The combination of heat and air exposure (as the vacuum is released) accelerates oxidation.
-
Tip: Backfill the rotavap with Nitrogen/Argon instead of air.
-
Tip: Do not heat the water bath above 30°C.
Recommended Handling Protocols
Protocol 1: Inert Storage & Handling
-
Primary Container: Amber glass vial with a septum screw cap.
-
Atmosphere: Flush with Argon for 30 seconds before sealing. Parafilm the cap.
-
Temperature: -20°C for short term (<1 month), -80°C for long term.
-
Thawing: Allow vial to reach room temperature before opening to prevent moisture condensation, which can carry dissolved oxygen.
Protocol 2: "Basified" Purification Workflow
Standard silica gel is too acidic. Use this modified protocol for purification.
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., DCM/MeOH).
-
Basification: Add 1% Triethylamine (TEA) or 1% NH4OH to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent (with 1% TEA).
-
Loading: Load sample as a concentrated liquid (avoid dry-loading on silica if possible).
-
Elution: Run the column quickly. Collect fractions into tubes containing a drop of solvent to keep them in solution (preventing crystallization-induced surface oxidation).
Protocol 3: Stability Testing Workflow
Use this logic flow to determine if your specific derivative requires special handling.
Figure 2: Rapid decision tree for assessing derivative stability.
Data Summary: Solvent Compatibility
| Solvent System | Stability Rating | Notes |
| Water (degassed) | Moderate | Stable for short-term synthesis (e.g., Friedlander) [1]. |
| Ethanol/Methanol | Good | Protic solvents can improve photostability via H-bonding [2]. |
| Chloroform/DCM | Poor | Promotes radical oxidation; avoid for storage. |
| DMSO/DMF | Good | Suitable for library storage if kept dry and frozen. |
| Solid State | Excellent | Best for long-term storage (under Argon). |
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water. Source: National Institutes of Health (NIH) / ACS Omega. Significance: Demonstrates stability in aqueous media during synthesis.
-
Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. Source: Journal of Physical Chemistry B. Significance: Highlights the stabilizing effect of protic solvents (alcohols) against photodegradation.
-
Synthesis and Biological Evaluation of 1,8-Naphthyridine Derivatives. Source: ResearchGate.[1] Significance: Provides context on the biological importance and synthetic handling of these scaffolds.
-
1,2,3,4-Tetrahydro-1,8-naphthyridine Product Information. Source: Sigma-Aldrich. Significance: Confirms classification as a combustible solid requiring specific storage.
Sources
Technical Support Center: Purification of Tetrahydro-1,8-Naphthyridine Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydro-1,8-naphthyridine scaffolds. This guide provides in-depth troubleshooting advice and detailed protocols for a critical challenge in the synthesis of these valuable compounds: the removal of aromatized impurities. The inherent propensity of the desired saturated product to oxidize into its aromatic 1,8-naphthyridine counterpart is a common hurdle that can compromise yield, purity, and the validity of subsequent experimental data.[1][2]
This document is structured to provide rapid answers through our FAQ section and comprehensive, step-by-step solutions in our detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: How can I quickly determine if my tetrahydro-1,8-naphthyridine product is contaminated with its aromatized form?
A: Several analytical techniques can rapidly detect this impurity:
-
¹H NMR Spectroscopy: This is the most definitive method. The aromatized 1,8-naphthyridine impurity will exhibit sharp signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Your desired tetrahydro-1,8-naphthyridine product will have characteristic signals in the aliphatic region (typically δ 1.5-4.5 ppm) for the saturated ring protons. The presence of any significant peaks in the aromatic region is a clear indicator of contamination.[3]
-
Thin-Layer Chromatography (TLC): The aromatized impurity is significantly less polar than the saturated product. On a silica gel or alumina TLC plate, the aromatic spot will have a higher Retention Factor (Rf) and travel further up the plate. Your desired product, being more polar due to its N-H bonds, will have a lower Rf.
-
UV-Vis Spectroscopy: Aromatic systems have strong UV absorbance. If your purified product shows unexpectedly high UV absorbance, it may indicate the presence of the aromatic impurity.
Q2: What causes the formation of this aromatized impurity?
A: The primary cause is oxidation. The 5,6,7,8-tetrahydro-1,8-naphthyridine core can be sensitive to air, particularly at elevated temperatures or in the presence of certain metal catalysts.[1][2] For instance, residual palladium-on-carbon catalyst from a hydrogenation step, if not completely removed, can facilitate aerobic oxidation.[4]
Q3: What is the key chemical difference between my product and the impurity that I can exploit for separation?
A: The most significant difference is polarity . The tetrahydro- product contains two secondary amine groups, whose N-H protons can act as hydrogen bond donors. This makes the molecule significantly more polar than its fully aromatic counterpart, which lacks these N-H protons and has its nitrogen lone pairs participating in the aromatic system.[5] This polarity difference is the basis for effective separation by column chromatography. Additionally, differences in crystal lattice energies and solubility profiles can be exploited for purification by recrystallization.
Q4: Which purification method—chromatography or recrystallization—is better for my needs?
A: This depends on your scale and the specific nature of your mixture:
-
Flash Column Chromatography is ideal for smaller scales (typically <5 g) and for separating mixtures with multiple components, as it offers high resolution. It is often the go-to method during methods development.
-
Recrystallization is highly effective and more economical for larger quantities (>1 g) of solid material, assuming a suitable solvent system can be found. It is an excellent method for achieving very high purity on a large scale.[6]
Method Selection Workflow
This workflow will help you decide on the best purification strategy for your specific situation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. LabXchange [labxchange.org]
Validation & Comparative
Bioavailability & Design Strategy: Arginine vs. Tetrahydro-1,8-naphthyridine Mimetics
[1][2]
Executive Summary
This guide provides a technical comparison between the natural Arginine (Arg) guanidine moiety and the synthetic Tetrahydro-1,8-naphthyridine (THN) scaffold.[1] This comparison is critical for medicinal chemists and pharmacologists developing peptidomimetics, particularly integrin antagonists (e.g.,
The Verdict: While Arginine provides the evolutionary standard for high-affinity bidentate binding to aspartate residues, its high basicity (
Physicochemical Basis of Comparison
The core challenge in mimicking arginine is retaining the specific electrostatic and hydrogen-bonding profile required for receptor binding while eliminating the permanent positive charge that hinders transport across the lipid bilayer.
Comparative Physicochemical Profile[4]
| Feature | Arginine (Guanidine Moiety) | Tetrahydro-1,8-naphthyridine (THN) | Impact on Drug Design |
| Structure Type | Aliphatic Guanidine | Bicyclic Heterocycle | THN is more rigid, reducing entropic penalty upon binding.[1] |
| Acidity ( | Critical Differentiator: THN is uncharged at pH 7.[1]4. | ||
| Physiological State | Protonated ( | Neutral / Mixed | Neutral molecules traverse membranes via passive diffusion.[1] |
| H-Bond Donors | 5 (High polarity) | 1 (N-H) | Reduced polar surface area (PSA) improves permeability.[1] |
| H-Bond Acceptors | 0 (in protonated form) | 1 (Pyridine N) | Facilitates specific "side-on" binding.[1] |
| Oral Bioavailability | Poor (<1% for Arg-peptides) | High (>20-50% achievable) | Enables oral dosing vs. IV/SC requirement.[1] |
Structural Logic & Binding Mode
The THN scaffold does not merely replace arginine; it "pre-organizes" the binding motif.[1]
-
Arginine: The guanidine group is flexible and forms a "end-on" or "side-on" salt bridge with Aspartate (Asp).[1]
-
THN: The fixed bicyclic structure forces the N-H (donor) and Pyridine-N (acceptor) into a planar arrangement that perfectly mimics the "side-on" interaction geometry with the Aspartate carboxylate, but via a neutral hydrogen bond network rather than a charge-charge interaction.[1]
Figure 1: Mechanistic transition from ionic Arginine binding to neutral THN binding.[1]
Pharmacokinetic Performance
The shift from Arginine to THN is primarily driven by the need to improve Pharmacokinetic (PK) parameters.[1]
Bioavailability Data Synthesis
Data derived from comparative studies of RGD (Arg-Gly-Asp) peptides versus THN-based small molecule antagonists (e.g.,
| Parameter | Arginine-Based Peptides (e.g., Cilengitide) | THN-Based Mimetics (e.g., L-000845704) | Experimental Outcome |
| Permeability ( | THN compounds show high passive diffusion in Caco-2 assays.[1] | ||
| Clearance ( | High (Renal/Proteolytic) | Low to Moderate (Hepatic) | THN resists proteolysis; clearance is driven by CYP metabolism.[1] |
| Half-life ( | Short (Minutes) | Extended (Hours) | Supports once/twice-daily oral dosing.[1] |
| Oral Bioavailability ( | Primary Advantage: Viable for oral pill formulation.[1] |
Case Study: Integrin Antagonists
In the development of osteoporosis drugs, researchers replaced the arginine moiety of RGD mimetics with THN.
-
Result: The THN derivatives maintained nanomolar affinity (
nM) for the receptor but demonstrated significant oral exposure in Rhesus monkeys, whereas the arginine/guanidine analogs required intravenous administration.[1]
Experimental Protocols
To validate the superiority of a THN-based candidate over an Arginine-based analog, the following experimental workflow is recommended. These protocols ensure a direct, data-driven comparison.
Protocol A: Comparative Determination (Potentiometric Titration)
Objective: Confirm the neutral state of the mimetic at physiological pH.[1]
-
Preparation: Dissolve 5 mg of the THN analog in 20 mL of degassed water/methanol (if solubility is low).
-
Titration: Use a standardized autotitrator (e.g., Sirius T3).[1] Titrate with 0.1 M HCl and 0.1 M KOH across pH 2–12 at 25°C.
-
Analysis: Plot the Bjerrum difference curve.
-
Validation Criteria:
Protocol B: Caco-2 Permeability Assay (In Vitro)
Objective: Measure passive diffusion potential.[1]
-
Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (
pore size). Culture for 21 days to form a monolayer. -
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be
.[1] -
Dosing:
-
Apical (A): Add
test compound (Arg-analog vs. THN-analog) in HBSS (pH 7.4). -
Basolateral (B): Blank HBSS.
-
-
Sampling: Collect samples from the receiver compartment at 30, 60, 90, and 120 min.
-
Quantification: LC-MS/MS analysis of samples.
-
Calculation: Calculate Apparent Permeability (
): Where is flux, is surface area, is initial concentration.[1]
Protocol C: Rat Pharmacokinetics (In Vivo)
Objective: Determine absolute oral bioavailability (
-
Subjects: Male Sprague-Dawley rats (n=3 per group), fasted 12h.
-
Administration:
-
Sampling: Serial blood draws (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Processing: Plasma separation, protein precipitation with acetonitrile, LC-MS/MS analysis.
-
Analysis: Non-compartmental analysis (WinNonlin).
Visualizing the Design Strategy
The following diagram illustrates the decision-making process in medicinal chemistry when transitioning from a peptide lead (Arginine) to a bioavailable drug (THN).
Figure 2: The "Bioavailability Funnel" illustrating the strategic replacement of Arginine with THN.
References
-
Hutchinson, J. H., et al. (2003).[1] "Nonpeptide
antagonists. 8. In vitro and in vivo evaluation of a potent antagonist for the prevention and treatment of osteoporosis."[1] Journal of Medicinal Chemistry. Link -
Peterlin Mašič, L. (2006).[1][3] "Arginine mimetic structures in biologically active antagonists and inhibitors." Current Medicinal Chemistry. Link
-
Fitch, D. M., et al. (2015).[1] "Arginine: Its pKa value revisited."[1][2] Protein Science. Link
-
Unsworth, W. P., et al. (2020).[1] "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics." Beilstein Journal of Organic Chemistry. Link
-
Coller, B. S., et al. (2019).[1] "Novel Pure
Integrin Antagonists That Do Not Induce Receptor Extension." Journal of Medicinal Chemistry. Link[1]
Navigating the Cellular Maze: A Comparative Guide to the Membrane Permeability of Tetrahydro-1,8-Naphthyridine-Based Drugs
The tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents targeting cancers, neurological disorders, and infectious diseases.[1][2] The biological efficacy of these compounds, however, is not solely dictated by their affinity for a specific target. A critical, and often challenging, determinant of a drug's success is its ability to traverse biological membranes to reach its site of action. This guide provides a comprehensive comparison of the methodologies used to evaluate the membrane permeability of tetrahydro-1,8-naphthyridine-based drugs, offering researchers, scientists, and drug development professionals a framework for selecting appropriate assays, interpreting the resulting data, and understanding the structure-permeability relationships that govern the journey of these promising compounds through the cellular landscape.
The Permeability Predicament: Why Crossing Membranes Matters
For a tetrahydro-1,8-naphthyridine-based drug to be effective, it must first be absorbed into the systemic circulation and then distribute to the target tissue. This journey necessitates passage across multiple cellular barriers, including the intestinal epithelium for orally administered drugs and the formidable blood-brain barrier (BBB) for compounds targeting the central nervous system (CNS).[3] Poor membrane permeability can lead to low bioavailability, inadequate therapeutic concentrations at the target site, and ultimately, clinical failure. Therefore, a thorough understanding and early assessment of a compound's permeability profile are paramount in the drug discovery and development process.
A Multi-Faceted Approach to Assessing Permeability
A combination of in silico, in vitro, and sometimes in vivo models is employed to build a comprehensive picture of a compound's permeability. While in vivo studies in animal models provide the most physiologically relevant data, they are complex and resource-intensive.[4] Consequently, in vitro assays have become the workhorses of permeability screening in early drug discovery, offering a balance of throughput, cost-effectiveness, and predictive power. This guide will focus on three widely adopted in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
In Silico Horizons: Predicting Permeability Before the Pipette
Before embarking on wet-lab experiments, computational models can provide valuable initial insights into the potential permeability of a compound series. These models utilize the physicochemical properties of a molecule, such as its lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight, to predict its absorption, distribution, metabolism, and excretion (ADME) properties.[5]
One such predictive tool is the "BOILED-Egg" model, which graphically represents the likelihood of a compound being absorbed by the gastrointestinal tract and penetrating the blood-brain barrier. As an example, a predictive study on a series of fused 1,8-naphthyridine derivatives suggested that these compounds reside in the physicochemical space associated with a high probability of gastrointestinal absorption and brain penetration.[6] While these in silico predictions are a valuable starting point for prioritizing compounds, they must be validated by experimental data.
The Gatekeepers: A Comparative Look at Key In Vitro Permeability Assays
The choice of in vitro permeability assay depends on the specific question being addressed. Is the primary goal to assess passive diffusion, predict oral absorption, or evaluate blood-brain barrier penetration? The following sections provide a detailed comparison of three cornerstone assays, including their principles, experimental workflows, and the interpretation of their results.
Parallel Artificial Membrane Permeability Assay (PAMPA): A Focus on Passive Diffusion
The PAMPA model is a high-throughput, cell-free assay that specifically measures the passive diffusion of a compound across an artificial lipid membrane.[6] This makes it an excellent tool for initial screening to identify compounds with favorable passive permeability and to understand the contribution of this mechanism to overall absorption.
Caption: Workflow for the Caco-2 cell permeability assay, including bidirectional assessment.
The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Apparent Permeability (Papp): This is a measure of the rate of transport across the cell monolayer. A high Papp value in the apical-to-basolateral (A-B) direction is predictive of good intestinal absorption.
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| High | > 10 | High (>90%) |
| Medium | 1 - 10 | Moderate (20-90%) |
| Low | < 1 | Low (<20%) |
-
Efflux Ratio (ER): This is calculated by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the A-B direction (ER = Papp (B-A) / Papp (A-B)). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-gp, which actively pumps the drug out of the cell, potentially limiting its absorption.
For a tetrahydro-1,8-naphthyridine-based drug intended for oral administration, the ideal profile would be a high Papp (A-B) and an ER of less than 2.
MDCK Cell Permeability Assay: A Window into the Blood-Brain Barrier
The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for permeability screening. While it can be used to predict intestinal absorption, it is particularly useful for assessing a compound's potential to cross the blood-brain barrier (BBB). [1]MDCK cells form tight monolayers and can be engineered to overexpress specific human efflux transporters, such as P-gp (MDR1-MDCK), providing a robust model for studying CNS penetration. [1]
The experimental workflow for the MDCK assay is very similar to that of the Caco-2 assay, involving cell seeding on Transwell inserts, monolayer formation and integrity testing, and bidirectional permeability assessment. A key difference is the shorter culture time for MDCK cells, typically 3-5 days.
Similar to the Caco-2 assay, the MDCK assay yields Papp values and an efflux ratio. For CNS-targeted tetrahydro-1,8-naphthyridine drugs, the goal is to achieve a high Papp (A-B) in the MDR1-MDCK cell line, indicating that the compound can overcome the P-gp efflux at the BBB.
| Permeability Class (BBB) | Papp (A-B) in MDR1-MDCK (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| High | > 5 | High |
| Medium | 2 - 5 | Moderate |
| Low | < 2 | Low |
An efflux ratio greater than 2 in the MDR1-MDCK assay is a strong indicator that the compound is a P-gp substrate and may have limited brain penetration in vivo.
Structure-Permeability Relationships: Tailoring the Tetrahydro-1,8-Naphthyridine Scaffold
-
Lipophilicity (LogP/LogD): A balance is key. Increasing lipophilicity can enhance passive diffusion but may also increase metabolic liability and non-specific binding. For the 1,8-naphthyridine scaffold, the addition of lipophilic groups can be explored, but their impact on other properties must be carefully monitored. [6]* Polar Surface Area (PSA): A lower PSA is generally associated with better membrane permeability. Introducing polar functional groups to the tetrahydro-1,8-naphthyridine core to improve solubility must be balanced against the potential for increased PSA and reduced permeability.
-
Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can improve permeability by minimizing the energy penalty of desolvation as the compound enters the lipid bilayer.
-
Molecular Weight and Shape: Smaller, more rigid molecules tend to have better permeability. The tetrahydro-1,8-naphthyridine scaffold itself is relatively rigid, which can be an advantage.
A Comparative Framework for Your Data
To aid in the systematic evaluation of your own tetrahydro-1,8-naphthyridine derivatives, the following table provides a template for organizing and comparing permeability data from the assays discussed in this guide. Illustrative data is provided to demonstrate how compounds with varying permeability profiles would be categorized.
| Compound ID | Modification | PAMPA Pe (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | MDCK-MDR1 Papp (A-B) (x 10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Permeability Profile |
| THN-001 | Parent Scaffold | 2.5 | 15.2 | 18.2 | 1.2 | 8.1 | 1.5 | High passive permeability, good oral absorption, good CNS penetration |
| THN-002 | Addition of polar group | 0.4 | 0.8 | 1.0 | 1.3 | 0.5 | 1.1 | Low permeability, likely poor absorption and CNS penetration |
| THN-003 | Lipophilic substitution | 5.1 | 12.5 | 45.0 | 3.6 | 1.5 | 10.2 | High passive permeability, but a substrate for efflux. Poor net absorption and CNS penetration. |
Conclusion: A Roadmap for Permeability Optimization
The journey of a tetrahydro-1,8-naphthyridine-based drug from the laboratory bench to the patient is fraught with challenges, not the least of which is navigating the complex labyrinth of biological membranes. By employing a strategic combination of in silico prediction and in vitro assays such as PAMPA, Caco-2, and MDCK, researchers can gain critical insights into the permeability characteristics of their compounds at an early stage. This knowledge empowers medicinal chemists to make data-driven decisions to optimize the structure of these promising therapeutic agents, enhancing their potential for oral bioavailability and, for CNS-targeted drugs, their ability to cross the blood-brain barrier. This guide provides a foundational framework for this crucial aspect of drug development, paving the way for the successful translation of novel tetrahydro-1,8-naphthyridine-based therapies into the clinic.
References
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI. [Link]
-
Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2023). Journal of Bio-X Research.
- A new 1,8-naphthyridine-pivalamide hybrid: Synthesis, Structural elucidation, Hirshfeld surface analysis, DFT study, ADME analysis, and Molecular docking studies against EGFR and CDK6. (2026).
- Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Deriv
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
- A new 1,8-naphthyridine-pivalamide hybrid: Synthesis, Structural elucidation, Hirshfeld surface analysis, DFT study, ADME analysis, and Molecular docking studies against EGFR and CDK6. (2026).
- Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. (2020). Journal of Biomolecular Structure & Dynamics, 39(12), 4376-4391.
- In vitro and in vivo evaluation of BMY 45243, a new 5-amino-naphthyridone derivative. (1992). Drugs Under Experimental and Clinical Research, 18(7), 291-294.
- SAR of 1,8‐naphthyridine derivatives with activity on CB‐receptor. EWG,... (2023).
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2020).
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry, 63(15), 8347–8362. [Link]
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020).
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity.
- Green pathway for the construction of aryl-1,8-naphthyridine-thiazole scaffolds and in vitro-antimicrobial evaluation, DNA binding interactions, viscosity measurements, molecular modeling studies and ADME properties. (2025).
- In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. (2022). Journal of Taibah University Medical Sciences, 17(5), 834-844.
- Design of 1,8-naphthyridine derivatives. (2023).
- Relationship between passive permeability, efflux, and predictability of clearance from in vitro metabolic intrinsic clearance. (2009). Drug Metabolism and Disposition, 37(7), 1466-1474.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2007). ACS Chemical Neuroscience.
- 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. (1962). Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065.
- Studies of Physicochemical Properties and Reactivity of Naphthyridine Derivatives: An Overview. (2015). ChemInform, 46(6).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2022). RSC Advances, 12(45), 29352-29367.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(12), 837-860. [Link]
-
Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2023). Journal of Biomolecular Structure & Dynamics, 41(3), 805-820. [Link]
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry.
- Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2021).
- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2021).
- Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. (2002). Il Farmaco, 57(8), 631-639.
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
Comparative Guide: RGD Mimetics Containing Naphthyridine Scaffolds
Executive Summary: The Naphthyridine Advantage
In the development of small-molecule integrin antagonists, the 5,6,7,8-tetrahydro-[1,8]naphthyridine moiety has emerged as a "gold standard" arginine mimetic. Unlike flexible linear arginine or highly basic guanidine groups, the naphthyridine scaffold offers a constrained, bidentate hydrogen-bonding profile that perfectly complements the acidic aspartate residue (e.g., Asp150 in
This guide compares the performance of various RGD mimetics utilizing this scaffold, focusing on the structural evolution from early prototypes to clinical candidates like MK-0429 . We analyze the impact of ring substitution and linker rigidity on potency (
Structural Classes & Comparative Analysis
The optimization of naphthyridine-based RGD mimetics generally focuses on three vectors: the Naphthyridine "Head" (Arg mimetic), the Linker/Scaffold (Gly mimetic), and the Acidic "Tail" (Asp mimetic).
Impact of Naphthyridine Ring Substitution
Early studies by Merck Research Laboratories demonstrated that the electronic properties of substituents on the naphthyridine ring critically influence binding affinity.
Table 1: SAR of 3-Substituted Tetrahydro-[1,8]naphthyridine Derivatives (Targeting
| Compound Class | Substituent (R) | Electronic Effect | Relative Potency ( | Mechanism of Effect |
| Baseline | -H | Neutral | Reference (1.0x) | Standard bidentate H-bond. |
| Class A | -Ethyl / -Alkyl | Weak Electron Donating | High (0.5x - 0.8x) | Enhanced basicity of N-1/N-8 improves H-bond acceptance. |
| Class B | -Pyridyl / -Aryl | Conjugated | Moderate (1.0x - 2.0x) | Steric bulk may offset electronic benefits depending on orientation. |
| Class C | -CF | Electron Withdrawing | Low (>10x) | Reduced basicity weakens the critical interaction with the integrin Asp residue. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Key Insight: There is a linear Hammett correlation (
) between the electron-donating capability of the 3-substituent and binding affinity. Electron-donating groups enhance the basicity of the naphthyridine nitrogens, strengthening the salt bridge/H-bond network with the receptor.
Selectivity and Pharmacokinetics: The Clinical Candidates
The major challenge for RGD mimetics is achieving oral bioavailability while maintaining selectivity against
Table 2: Comparative Profile of Naphthyridine-Based Antagonists vs. Peptide Standards
| Feature | MK-0429 (L-000845704) | SB-273005 | Cilengitide (Peptide Control) |
| Scaffold Type | Non-peptide (Naphthyridine) | Non-peptide (Benzodiazepine/Naphthyridine hybrid) | Cyclic Peptide (RGDfV) |
| 2.8 nM | 1.2 nM | 0.61 nM | |
| 0.1 nM | 0.3 nM | 8.4 nM | |
| 12.2 nM | ~10 nM | 14.9 nM | |
| Selectivity vs | >1,000-fold | >1,000-fold | >1,000-fold |
| Oral Bioavailability (F) | High (Dog/Rat) | Moderate | Negligible (IV only) |
| Primary Indication | Osteoporosis / Oncology | Osteoporosis | Glioblastoma |
Comparative Verdict: While Cilengitide shows superior intrinsic affinity for
, the naphthyridine-based MK-0429 offers a broader "pan-" inhibition profile ( ) and, crucially, oral bioavailability. This makes the naphthyridine class superior for chronic indications like osteoporosis or metastasis prevention.
Mechanistic Visualization
The success of the tetrahydro-[1,8]naphthyridine scaffold lies in its ability to "clamp" onto the aspartic acid residue of the integrin.
Figure 1: The "Clamp" Mechanism. The naphthyridine moiety forms a bidentate hydrogen bond with the integrin Aspartate, while the acidic tail coordinates the Metal Ion-Dependent Adhesion Site (MIDAS).
Experimental Protocols (Self-Validating Systems)
To objectively compare novel naphthyridine derivatives, the following protocols must be used. These are designed with internal controls to ensure data integrity.
Protocol A: Solid-Phase Competitive Binding Assay
Purpose: To determine the intrinsic affinity (
Reagents:
-
Receptor: Purified human
integrin (commercially available or purified from placenta). -
Ligand: Biotinylated Vitronectin (natural ligand) or
I-Echistatin (high-affinity disintegrin). -
Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM CaCl
, 1 mM MgCl , 1 mM MnCl , 1% BSA.
Step-by-Step Workflow:
-
Coating: Coat 96-well microtiter plates with purified
(1 g/mL) in PBS overnight at 4°C. -
Blocking: Wash 3x with PBS-T. Block with 3% BSA for 2 hours at RT to prevent non-specific binding (NSB).
-
Competition:
-
Prepare serial dilutions of the Test Compound (Naphthyridine mimetic) in Binding Buffer.
-
Add Biotinylated Vitronectin (fixed concentration, e.g., 1 nM).
-
Control 1 (Total Binding): Vitronectin + Vehicle (DMSO).
-
Control 2 (NSB): Vitronectin + Excess EDTA (10 mM). EDTA chelates divalent cations essential for integrin binding, defining the true "zero" signal.
-
-
Incubation: Incubate for 3 hours at RT.
-
Detection: Wash plates. Add Streptavidin-HRP conjugate (1:2000). Incubate 1 hour. Develop with TMB substrate.
-
Analysis:
-
Calculate Specific Binding = (Total Binding - NSB).
-
Fit data to a sigmoidal dose-response curve to extract
.
-
Protocol B: Cell Adhesion Assay
Purpose: To verify that affinity translates to functional blockade of cell attachment in a physiological context.
Cell Line: HEK293 stable transfectants expressing
Step-by-Step Workflow:
-
Matrix Preparation: Coat plates with Vitronectin (5
g/mL). Block with 1% BSA. -
Cell Treatment:
-
Harvest cells and resuspend in adhesion buffer (HBSS + Mg
/Ca ). -
Pre-incubate cells with Test Compound for 30 mins at 37°C.
-
Critical Step: Use Cilengitide (1
M) as a positive control for 100% inhibition.
-
-
Adhesion: Plate cells (
/well) onto Vitronectin-coated wells. Incubate for 60 mins at 37°C. -
Wash: Gently wash 3x with PBS to remove non-adherent cells. Note: Automated washers can detach weakly adherent cells; manual washing is preferred for consistency.
-
Quantification: Stain adherent cells with Crystal Violet (0.5%) or use a colorimetric cell viability reagent (e.g., MTS/WST-1). Read absorbance at 590 nm (Crystal Violet) or 490 nm (MTS).
Screening Workflow Visualization
Figure 2: The Screening Cascade. A logic-gated workflow ensuring only potent, selective, and permeable naphthyridine mimetics progress to lead status.
References
-
Wang, J., et al. (2004). "Non-peptide alpha v beta 3 antagonists.[1] Part 7: 3-Substituted tetrahydro-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Breslin, M. J., et al. (2004). "Nonpeptide alpha V beta 3 antagonists.[1][2] Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative."[2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Hutchinson, J. H., et al. (2003). "Nonpeptide alpha v beta 3 antagonists.[1] 8. In vitro and in vivo evaluation of a potent alpha v beta 3 antagonist for the prevention and treatment of osteoporosis." Journal of Medicinal Chemistry. Link
-
Mas-Moruno, C., et al. (2010). "Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation." Anti-Cancer Agents in Medicinal Chemistry. Link
-
Su, Y., et al. (2012). "Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3." Journal of Medicinal Chemistry. Link
Sources
- 1. Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Tetrahydro-1,8-Naphthyridine Derivatives in IC50 Assays: A Focus on αvβ3 Integrin Antagonism
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comparative analysis of the potency of substituted tetrahydro-[2][3]naphthyridine derivatives, with a primary focus on their activity as antagonists of the αvβ3 integrin, a key target in therapeutic areas such as osteoporosis and oncology. While this guide will center on a series of 3-substituted analogs due to the availability of comprehensive comparative data, we will also explore the potential influence of 7-bromo substitution on the inhibitory potency of this scaffold.
The Significance of the Tetrahydro-1,8-Naphthyridine Core
The tetrahydro-1,8-naphthyridine core serves as a rigid scaffold that can be strategically functionalized to interact with specific biological targets. Its unique three-dimensional structure and the presence of nitrogen atoms allow for the formation of crucial hydrogen bonds and other non-covalent interactions within the binding sites of enzymes and receptors.[2] This adaptability has led to the investigation of its derivatives against a wide range of targets, including kinases, G-protein coupled receptors, and as in the focus of this guide, integrins.
Comparative Potency of 3-Substituted Tetrahydro-[2][3]Naphthyridine Derivatives as αvβ3 Antagonists
A study by Wang et al. (2004) provides a systematic evaluation of a series of 3-substituted tetrahydro-[2][3]naphthyridine derivatives as antagonists of the αvβ3 integrin.[2] The half-maximal inhibitory concentration (IC50) values from this study, determined through an in vitro assay measuring the inhibition of vitronectin binding to purified human αvβ3 receptor, are presented in Table 1.
| Compound ID | 3-Substituent (R) | IC50 (nM)[2] |
| 1 | -H | 2.0 |
| 2 | -CH3 | 0.6 |
| 3 | -OCH3 | 0.5 |
| 4 | -Cl | 8.0 |
| 5 | -Br | 10.0 |
| 6 | -CF3 | 30.0 |
| 7 | -CN | 40.0 |
| 8 | -NO2 | 100.0 |
| Table 1: In Vitro αvβ3 Antagonist Activity of 3-Substituted Tetrahydro-[2][3]Naphthyridine Derivatives. |
The data clearly demonstrates that the nature of the substituent at the 3-position of the tetrahydro-[2][3]naphthyridine ring system has a profound impact on the inhibitory potency against the αvβ3 integrin.
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship of these 3-substituted derivatives reveals a strong correlation between the electronic properties of the substituent and the resulting IC50 value.[2] A Hammett plot analysis from the study by Wang et al. showed a good linear correlation, indicating that electron-donating groups at the 3-position enhance potency, while electron-withdrawing groups decrease it.[2]
This relationship can be visualized in the following logical flow diagram:
Caption: Logical flow of the structure-activity relationship for 3-substituted tetrahydro-[2][3]naphthyridines.
The observed trend suggests that increased electron density in the aromatic ring of the tetrahydro-1,8-naphthyridine core is favorable for binding to the αvβ3 integrin.
The Potential Impact of 7-Bromo Substitution
Bromine is an electron-withdrawing group, which, based on the SAR of the 3-substituted analogs, might be expected to decrease potency if the electronic environment of that part of the molecule is critical for binding. However, the 7-position is electronically distinct from the 3-position. Furthermore, the bromo substituent could provide a new vector for interaction with the target protein, potentially through halogen bonding, or it could be used as a synthetic handle for further derivatization.
For instance, a related compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[2][3]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has been identified as a potent and selective antagonist of the αvβ3 receptor with an IC50 of 0.08 nM.[4] While this compound is not brominated, it highlights the high potency that can be achieved with this scaffold. The addition of a 7-bromo group to such a potent molecule would be a key experiment to understand its influence on activity.
Experimental Protocol: In Vitro αvβ3 Integrin Inhibition Assay
The following is a representative protocol for determining the IC50 values of test compounds against the αvβ3 integrin, based on the principles of solid-phase binding assays.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin
-
96-well microtiter plates
-
Test compounds (e.g., 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives)
-
Biotinylated anti-human αvβ3 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., Tris-buffered saline with Tween 20)
-
Assay buffer (e.g., Tris-HCl, NaCl, MnCl2, BSA)
Workflow:
Caption: A typical workflow for an in vitro αvβ3 integrin inhibition IC50 assay.
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with vitronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Binding:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a separate plate or tubes, pre-incubate the purified αvβ3 integrin with the biotinylated anti-human αvβ3 antibody.
-
Add the pre-incubated integrin-antibody complex to the vitronectin-coated plate along with the various concentrations of the test compounds.
-
Include positive controls (no inhibitor) and negative controls (no integrin).
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.
-
Detection:
-
Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the HRP substrate (e.g., TMB) and allow the color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no integrin).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising starting point for the development of potent inhibitors of various biological targets. The comparative analysis of 3-substituted derivatives against the αvβ3 integrin clearly demonstrates the importance of electronic effects on potency, with electron-donating groups being favorable for activity. While a comprehensive SAR for 7-bromo-substituted analogs is yet to be established, the existing data on related compounds suggests that this substitution could have a significant impact on the pharmacological profile. Further synthesis and biological evaluation of a focused library of 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives are warranted to fully elucidate their therapeutic potential.
References
-
Wang, J., et al. (2004). Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-1052. [Link]
-
Duggan, M. E., et al. (2003). Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis. Journal of Medicinal Chemistry, 46(22), 4790-4798. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
BindingDB. (n.d.). BDBM50107405. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
Zarghi, A., et al. (2017). Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. Scientific Reports, 7(1), 1-13. [Link]
-
Breslin, M. J., et al. (2004). Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[2][3]naphthyridine derivative. Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518. [Link]
-
El-Sayed, N. N. E., et al. (2019). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Drug Development Research, 80(1), 179-186. [Link]
-
Mishra, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiles of Tetrahydro-1,8-naphthyridine Integrin Antagonists
[1]
Executive Summary: The "Privileged Scaffold" in Integrin Inhibition
The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety has established itself as a "privileged structure" in the design of small-molecule integrin antagonists. Acting as a high-affinity mimetic of the arginine residue found in the canonical Arg-Gly-Asp (RGD) ligand sequence, this heterocyclic core forms a bidentate salt bridge with the conserved aspartate residue in the integrin
While early development focused on pan-
This guide objectively compares the selectivity profiles of two landmark tetrahydro-1,8-naphthyridine compounds—GSK3008348 (highly
Mechanism of Action & Binding Mode[2]
The tetrahydro-1,8-naphthyridine core functions as a potent arginine mimetic. Its efficacy stems from its ability to form a stable, bidentate hydrogen bond/salt bridge interaction with the conserved aspartic acid residue (e.g., Asp218 in
Pharmacophore Visualization
The following diagram illustrates the conserved binding mode of the naphthyridine core and the variable regions used to tune selectivity.
Figure 1: Pharmacophore model showing the conserved naphthyridine-α subunit interaction and the variable linker region that probes the β-subunit Specificity Determining Loop (SDL) to achieve isoform selectivity.
Comparative Selectivity Profiling
The challenge in integrin drug discovery is distinguishing between the closely related RGD-binding integrins (
Compound A: GSK3008348 (The Specialist)
-
Target:
Integrin. -
Application: Idiopathic Pulmonary Fibrosis (IPF).
-
Selectivity Strategy: Exploits a hydrophobic pocket in the
subunit (SDL2) that is structurally distinct from . The molecule utilizes a specific aryl-linker geometry that clashes with the bulkier residues (Arg214/Asp178 salt bridge) found in .
Compound B: MK-0429 (The Generalist)
-
Target: Pan-
(High potency against ). -
Application: Osteoporosis, Oncology (Melanoma).[1]
-
Selectivity Strategy: Designed for maximum potency against
to inhibit osteoclasts, but retains high affinity for other isoforms due to the conserved nature of the RGD pocket.
Quantitative Comparison Data (Ki / IC50)
| Target Integrin | GSK3008348 (Selective) | MK-0429 (Pan-Active) | Selectivity Implications |
| 0.01 nM (Ki) / 3.9 nM (IC50) | 0.7 nM (IC50) | Both are highly potent, but GSK3008348 is tuned specifically for this isoform. | |
| > 1,000 nM | 2.8 nM | Critical Differentiator: GSK3008348 spares | |
| > 1,000 nM | 0.1 nM | MK-0429 is equipotent or more potent against | |
| ~126 nM | 0.5 nM | GSK3008348 maintains moderate selectivity (>100-fold) against | |
| ~50 nM | 1.6 nM | GSK3008348 shows ~13-50x window; MK-0429 is a potent inhibitor. | |
| Inactive | > 10,000 nM | Both scaffolds successfully avoid the platelet receptor (bleeding risk). |
Data sources compiled from John et al. (2020), Pickarski et al. (2015), and Anderson et al. (2018).
Experimental Protocols for Selectivity Validation
To generate the data above, researchers must employ a coupled screening workflow. The following protocols are self-validating systems designed to eliminate false positives caused by non-specific binding.
Protocol A: Solid-Phase Integrin Binding Assay (Biochemical)
Purpose: Determine intrinsic affinity (Ki) in a cell-free system.
-
Coating: Coat 96-well high-binding plates (e.g., Nunc Maxisorp) with purified recombinant integrin (e.g., human
, 1-2 µg/mL) in TBS buffer overnight at 4°C. -
Blocking: Wash 3x with TBS-T (0.05% Tween-20). Block with 1% BSA/TBS for 2 hours at RT to prevent non-specific adsorption.
-
Competition:
-
Prepare serial dilutions of the test compound (Tetrahydro-1,8-naphthyridine derivative) in binding buffer (TBS + 1 mM MnCl₂, 1 mM MgCl₂). Note: Mn²⁺ is critical to lock integrins in the high-affinity open conformation.
-
Add biotinylated natural ligand (e.g., Biotin-Fibronectin or Biotin-LAP-TGF
) at a fixed concentration (approx. Kd value). -
Incubate for 3 hours at RT.
-
-
Detection: Wash 3x. Add Streptavidin-HRP conjugate (1:2000). Incubate 1 hour. Wash 3x.
-
Readout: Add TMB substrate. Stop reaction with 2M H₂SO₄. Measure Absorbance at 450 nm.
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50. Convert to Ki using the Cheng-Prusoff equation.
Protocol B: Cell Adhesion Counter-Screening (Functional)
Purpose: Verify selectivity in a physiological context using cell lines expressing specific integrins.
-
Cell Preparation:
-
Use cell lines with defined integrin expression: SW480 (
transfected), M21 ( high), or U87MG ( ). -
Label cells with a fluorescent dye (e.g., Calcein-AM) for 30 min at 37°C.
-
-
Plate Setup: Coat plates with specific ligands:
-
Fibronectin: Captures
, . -
LAP-TGF
: Captures , . -
Vitronectin: Captures
, .[2]
-
-
Assay:
-
Pre-incubate labeled cells with test compounds for 30 min.
-
Add cell-compound mix to ligand-coated wells.[3]
-
Allow adhesion for 45-60 min at 37°C.
-
-
Wash & Read:
-
Gently wash away non-adherent cells (automated plate washer or gentle aspiration).
-
Measure fluorescence (Ex 485 nm / Em 535 nm).
-
Validation: Include EDTA (pan-integrin blocker) as a negative control (0% adhesion) and vehicle (DMSO) as 100% adhesion.
-
Visualizing the Screening Workflow
The following diagram outlines the logical flow from compound synthesis to validated selectivity profile.
Figure 2: Hierarchical screening cascade ensuring that high-affinity binders are rigorously filtered for isoform selectivity before functional validation.
Biological Consequence: The Signaling Pathway
Selective inhibition of
Figure 3: Mechanism of TGF-β activation by
References
-
John, A. E., et al. (2020). Translational pharmacology of an inhaled small molecule
integrin inhibitor for idiopathic pulmonary fibrosis. Nature Communications, 11, 4659. Link -
Pickarski, M., et al. (2015).[1][4] Orally active
integrin inhibitor MK-0429 reduces melanoma metastasis.[1][5] Oncology Reports, 33(6), 2737-2745.[1] Link -
Anderson, N. A., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic
Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 61(18), 8417–8443. Link -
Goodman, S. L., et al. (2002). Nanomolar small molecule inhibitors for
, , and integrins.[6] Journal of Medicinal Chemistry, 45(5), 1045–1051. Link -
H
-RGD Integrin Inhibitor Toolbox: Drug Discovery Insight, Challenges and Opportunities. Angewandte Chemie International Edition, 57(13), 3298–3321. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
